1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Overview
Description
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol is an organic compound characterized by the presence of a fluorophenyl group, two methoxy groups, and a tertiary alcohol
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5fdqd (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido(3,4-b)quinoxaline-1,3(2h,5h)-dione), have been reported to target the fmn riboswitch, which is active against clostridium difficile infection in mice .
Mode of Action
Similar compounds like 5fdqd have shown to interact with the fmn riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in 5FDQD is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch .
Biochemical Pathways
For instance, 1,1-Diaryl compounds, which possess two aryl groups attached to a central carbon atom, have been found to be used as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-2,3-butanediol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-one.
Reduction: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and dielectric properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanol: A simpler analog with a similar fluorophenyl group but lacking the methoxy and tertiary alcohol groups.
4-Fluorophenyl isocyanate: Another fluorinated compound with different functional groups and reactivity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex fluorinated compound with distinct structural features.
Uniqueness
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol is unique due to its combination of a fluorophenyl group, two methoxy groups, and a tertiary alcohol This combination imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-13(15,9-12(16-2)17-3)8-10-4-6-11(14)7-5-10/h4-7,12,15H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDLLDTMAVFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(CC(OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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